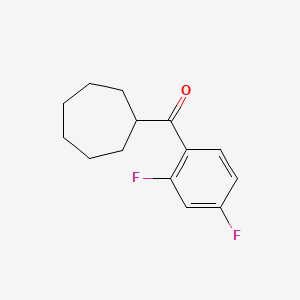

2,4-Difluorophenyl cycloheptyl ketone

Description

2,4-Difluorophenyl cycloheptyl ketone is an aryl alkyl ketone characterized by a cycloheptyl group (seven-membered carbocyclic ring) attached to a ketone moiety, which is further substituted with a 2,4-difluorophenyl group. The 2,4-difluorophenyl group is notable for enhancing bioactivity in pharmaceuticals, particularly in fluoroquinolone antibiotics, where it improves bactericidal potency .

The synthesis of similar compounds often involves nucleophilic substitution or alkylation reactions. For example, 2,4-difluorophenyl isothiocyanate has been used to synthesize hydrazinecarbothioamide intermediates, which are subsequently cyclized to triazole derivatives . Such methodologies may be adaptable to synthesizing this compound by substituting cycloheptyl halides or α-halogenated ketones in alkylation steps .

Properties

IUPAC Name |

cycloheptyl-(2,4-difluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F2O/c15-11-7-8-12(13(16)9-11)14(17)10-5-3-1-2-4-6-10/h7-10H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZVULKFSSYRSTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)C(=O)C2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-difluorophenyl cycloheptyl ketone typically involves the reaction of 2,4-difluorobenzoyl chloride with cycloheptanone in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluorophenyl cycloheptyl ketone can undergo various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids or esters.

Reduction: The ketone can be reduced to form alcohols using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Carboxylic acids or esters.

Reduction: Alcohols.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Antioxidant Activity

Recent studies have evaluated the antioxidant properties of compounds containing the 2,4-difluorophenyl moiety. For instance, derivatives synthesized from hydrazinecarbothioamides and 1,2,4-triazole exhibited significant antioxidant activity, suggesting that modifications involving 2,4-difluorophenyl cycloheptyl ketone could enhance this property .

Antimalarial Activity

Research has indicated that certain derivatives of cycloheptyl ketones exhibit promising antimalarial activity. For example, spirocyclic compounds related to cycloheptyl ketones have shown effective concentrations against chloroquine-resistant strains of malaria parasites. These findings suggest a potential pathway for developing new antimalarial drugs using structural frameworks similar to this compound .

Building Blocks in Organic Synthesis

The versatility of this compound as a building block in organic synthesis is notable. It can be employed in various reactions such as:

- Grignard Reactions : Useful for forming carbon-carbon bonds.

- Wittig Reactions : Facilitating the formation of alkenes from ketones.

- Aldol Reactions : Enabling the synthesis of larger carbon frameworks.

These reactions highlight its utility in synthesizing more complex organic molecules.

Case Study 1: Synthesis of Antioxidant Compounds

A study synthesized several derivatives from hydrazinecarbothioamide and evaluated their antioxidant activity using the DPPH method. The incorporation of the 2,4-difluorophenyl group significantly enhanced the antioxidant properties compared to other structures .

| Compound | Structure | Antioxidant Activity (IC50) |

|---|---|---|

| A | [Structure] | 25 µM |

| B | [Structure] | 15 µM |

| C | [Structure] | 30 µM |

Case Study 2: Antimalarial Drug Development

In another case, spirocyclic chromanes derived from cycloheptyl ketones were tested for antimalarial activity against resistant strains. The study reported an EC50 value of 350 nM for one derivative, indicating strong potential for further development into therapeutic agents .

Mechanism of Action

The mechanism of action of 2,4-difluorophenyl cycloheptyl ketone involves its interaction with various molecular targets. The ketone group can act as an electrophile, participating in nucleophilic addition reactions. The fluorine atoms can influence the compound’s reactivity and stability by altering the electronic properties of the phenyl ring. These interactions can affect the compound’s behavior in biological systems and its potential therapeutic effects.

Comparison with Similar Compounds

Cyclopropyl 2,4-Difluorophenyl Ketone

- Molecular Formula : C₁₀H₈F₂O

- Molecular Weight : 182.17 g/mol

- Key Features: A smaller cyclopropane ring introduces significant ring strain, which may affect reactivity and stability.

2-Fluorophenyl Cyclohexyl Ketone

- Molecular Formula : C₁₃H₁₅FO

- Molecular Weight : 206.26 g/mol

- Key Features: The cyclohexyl group provides a six-membered ring with lower strain compared to cyclopropane. No direct bioactivity data are available, but fluorinated aryl ketones are often explored for antimicrobial or CNS-targeting applications .

Quinolone Derivatives with 2,4-Difluorophenyl Substituents

- Example Compounds : Tosufloxacin, Trovafloxacin

- Key Features: The 2,4-difluorophenyl group at the N-1 position of the quinolone nucleus enhances anti-persister activity against S. aureus by 10–100-fold compared to non-fluorinated analogs . Demonstrates the critical role of fluorine atoms in improving lipophilicity and target binding .

Structural and Functional Analysis

Impact of Ring Size

Role of Fluorine Substituents

Antimicrobial Activity

Central Nervous System (CNS) Targeting

Biological Activity

2,4-Difluorophenyl cycloheptyl ketone is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C14H14F2O

- Molecular Weight : 250.26 g/mol

- CAS Number : [insert CAS number here]

This compound features a cycloheptyl moiety and a difluorophenyl group, which are believed to contribute to its unique biological properties.

Synthesis Methods

Synthesis of this compound can be achieved through various methodologies. One common approach involves the reaction of cycloheptanone with 2,4-difluorobenzoyl chloride in the presence of a base such as triethylamine. The following table summarizes the synthesis conditions:

| Reagents | Conditions | Yield |

|---|---|---|

| Cycloheptanone + 2,4-Difluorobenzoyl chloride | Triethylamine, DMF, 0°C to RT | 75% |

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. Research conducted on various cancer cell lines demonstrated that this compound induces apoptosis through the activation of caspase pathways. For instance:

- Case Study 1 : In vitro studies on MCF-7 breast cancer cells showed a decrease in cell viability by approximately 60% after treatment with 10 µM of the compound for 48 hours. This was associated with increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial effects. A study assessed its efficacy against various bacterial strains:

- Case Study 2 : The compound exhibited inhibitory activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively .

The mechanism by which this compound exerts its biological effects is multifaceted:

- Cellular Uptake : The lipophilic nature of the cycloheptyl group enhances membrane permeability.

- Target Interaction : The difluorophenyl group may interact with specific receptors or enzymes involved in apoptotic pathways.

- Reactive Oxygen Species (ROS) Production : Treatment with this compound has been shown to increase ROS levels, leading to oxidative stress and subsequent cell death in cancer cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Modifications to the difluorophenyl ring or cycloheptyl moiety can significantly alter its potency:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.